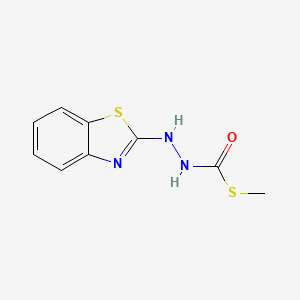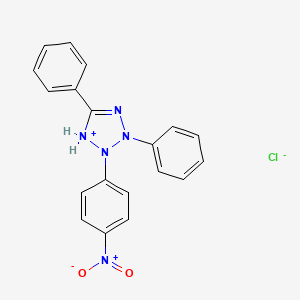
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is an organic compound with the molecular formula C14H24O5. It is a diester derivative of propanedioic acid, featuring both diethyl and 3-oxobutyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid derivatives. One common method involves the reaction of diethyl propanedioate with 3-oxobutyl bromide under basic conditions, typically using sodium ethoxide as a base. The reaction is carried out in an anhydrous ethanol solvent at reflux temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Industry: It serves as a precursor in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (3-oxobutyl)(propan-2-yl)propanedioate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler diester of propanedioic acid, lacking the 3-oxobutyl group.
Diethyl (2-oxobutyl)phosphonate: Contains a phosphonate group instead of the propanedioate moiety.
Diethyl (2-oxopropyl)phosphonate: Similar structure but with a different alkyl chain length.
Uniqueness
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is unique due to its combination of diethyl ester and 3-oxobutyl groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
13387-67-2 |
|---|---|
Molekularformel |
C14H24O5 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
diethyl 2-(3-oxobutyl)-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O5/c1-6-18-12(16)14(10(3)4,9-8-11(5)15)13(17)19-7-2/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
LXHZJZHFPZGDHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)C)(C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




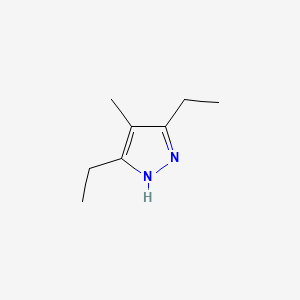
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
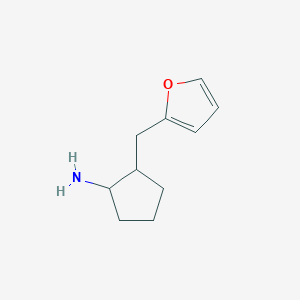

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
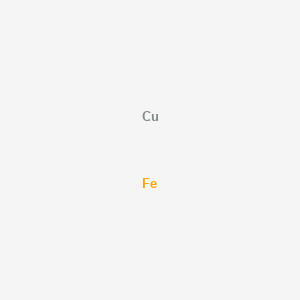

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

